![molecular formula C17H18INO3 B4217831 N-[1-(2,5-dimethoxyphenyl)ethyl]-2-iodobenzamide](/img/structure/B4217831.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-iodobenzamide
Descripción general
Descripción
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-iodobenzamide is a synthetic organic compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, making it a derivative of phenethylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the iodination of 2,5-dimethoxybenzaldehyde to form 2,5-dimethoxy-4-iodobenzaldehyde.
Reductive Amination: The intermediate is then subjected to reductive amination with phenethylamine to yield N-[1-(2,5-dimethoxyphenyl)ethyl]-2-iodobenzylamine.
Amidation: Finally, the benzylamine derivative is converted to the target compound through an amidation reaction with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential interactions with biological receptors and enzymes, particularly in the context of neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors and its potential use in drug development.
Industry: Utilized in the development of novel materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, receptor activation or inhibition, and changes in cellular metabolism.
Comparación Con Compuestos Similares
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-iodobenzamide can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-iodoamphetamine (DOI): A well-known hallucinogen with similar structural features but different pharmacological properties.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another hallucinogenic compound with a bromine atom instead of iodine.
2,5-Dimethoxy-4-chloroamphetamine (DOC): Similar to DOI and DOB but with a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO3/c1-11(14-10-12(21-2)8-9-16(14)22-3)19-17(20)13-6-4-5-7-15(13)18/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFQNBXMSKGTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


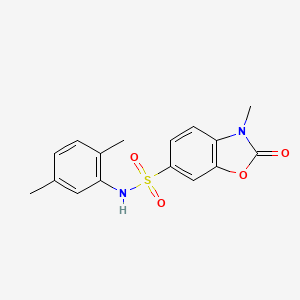
![N-allyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4217751.png)
![N-(2-chlorophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B4217757.png)
![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4217758.png)
![N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4217762.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4217773.png)
![1-[2-[N-(benzenesulfonyl)-4-phenoxyanilino]acetyl]piperidine-4-carboxamide](/img/structure/B4217777.png)
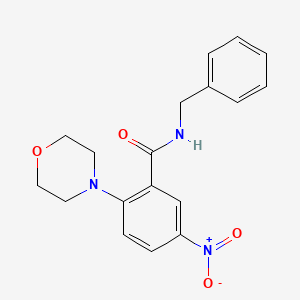
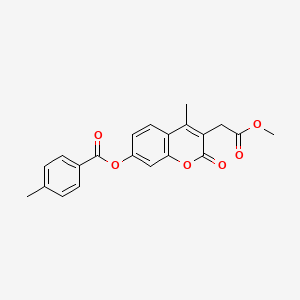
![2-(benzylthio)-5-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B4217795.png)
![2-{[5-(2,5-dichlorobenzyl)-4-methyl-1,3-thiazol-2-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4217798.png)
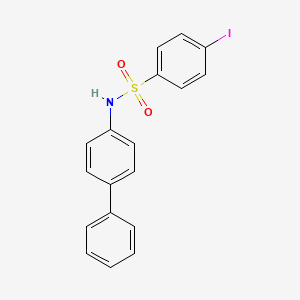
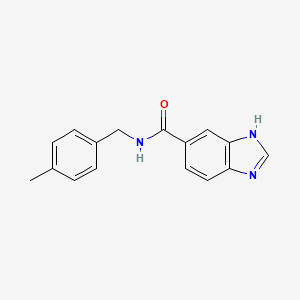
![5'-bromo-1,4-dihydrospiro[3,1-benzoxazine-2,3'-indol]-2'(1'H)-one](/img/structure/B4217830.png)
